Catharanthine
Overview
Description
Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . It is derived from strictosidine, but the exact mechanism by which this happens is currently unknown . Catharanthine is one of the two precursors that form vinblastine, the other being vindoline .
Synthesis Analysis
Catharanthine is secreted out to leaf surface by the ABC transporter CrTPT2 . Tabersonine is further converted to vindoline through a seven-step enzymatic process, occurring in laticifers and idioblasts in the leaf . Overexpression of catharanthine transporter, CrTPT2, in C. roseus hairy roots could dramatically increase the accumulation level of catharanthine to fivefold higher than that in control hairy roots .
Molecular Structure Analysis
The molecular formula of Catharanthine is C21H24N2O2 . Its average mass is 336.435 Da .
Chemical Reactions Analysis
Catharanthine is a precursor in the biosynthesis of the anticancer drugs vinblastine and vincristine . The biosynthesis of specialized metabolites like Catharanthine is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects .
Physical And Chemical Properties Analysis
The molar mass of Catharanthine is 336.435 g·mol−1 . The percent composition is C 74.97%, H 7.19%, N 8.33%, O 9.51% .
Scientific Research Applications
Pharmacognosy and Biotechnology
Catharanthus (or Vinca) alkaloids, particularly vinblastine and vincristine, have been pivotal in cancer drug development. Originating from the medicinal plant Catharanthus roseus, these alkaloids have led to the plant being extensively studied, making it a model for biotechnological research on plant secondary metabolism. Recent advances include exploring alternative production systems like in vitro culture of C. roseus cells and metabolic engineering to increase alkaloid production levels (van der Heijden et al., 2004).
Plant Breeding and Genetics
Efforts have been made to breed periwinkle varieties with higher concentrations of anti-cancer alkaloids, especially vinblastine and vincristine. Genetic diversity assessment using molecular markers and induced mutations have been approaches to improve periwinkle through plant breeding. However, an economically viable alternative to field-grown periwinkle plants for these alkaloids hasn’t been found yet (Kulkarni et al., 2016).
Antineoplastic Agents and Structural Modifications
Structurally modified vinblastine analogues have been explored to improve biological potential and reduce side effects. This review discusses the impact of these modifications on biological activity and highlights the potential of these analogues as next-generation antineoplastic agents (Haque et al., 2018).
Biosynthesis and Regulation
Despite extensive research, full characterization of the alkaloid pathway in Catharanthus roseus is yet to be achieved. Studies have focused on early steps of the pathway, particularly the discovery of the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. Research on late steps in the pathway has led to the cloning of several genes involved in indole alkaloid biosynthesis. However, knowledge of the late steps in the Catharanthus alkaloid pathway and the genes involved is still limited (El-Sayed & Verpoorte, 2007).
Metabolic Engineering
Metabolic engineering in Catharanthus roseus has focused on characterizing individual steps in the biosynthetic pathway of medicinally valuable alkaloids. Hairy root cultures have been used to study the responses of alkaloid metabolism to environmental stimuli, such as light and elicitation. Identifying the molecular events and cloning corresponding genes are considered key steps in advancing metabolic engineering of C. roseus alkaloids (Shanks et al., 1998).
Future Directions
Genetically reprogrammed yeast has been used to produce the alkaloids vindoline and catharanthine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
properties
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947621 | |
Record name | Catharanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Catharanthine | |
CAS RN |
2468-21-5 | |
Record name | (+)-Catharanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catharanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catharanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATHARANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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